molecular formula C13H14FN3O6S2 B2885255 Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate CAS No. 1607271-35-1

Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate

Cat. No.: B2885255
CAS No.: 1607271-35-1
M. Wt: 391.39
InChI Key: SPGLORNNUAKCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14FN3O6S2 and its molecular weight is 391.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H12FN2O5S2\text{C}_\text{12}\text{H}_\text{12}\text{F}\text{N}_\text{2}\text{O}_\text{5}\text{S}_2
  • Molecular Weight: 346.36 g/mol
  • CAS Number: 1205748-61-3

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Its sulfonamide group is believed to enhance its binding affinity to target proteins, thereby influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in metabolic processes, which can lead to altered physiological responses in target organisms.
  • Antifungal Activity: Research indicates that it may inhibit fungal growth by disrupting cell wall synthesis or function, making it a candidate for agricultural fungicides.

Biological Activity Data

Activity Description Reference
AntifungalDemonstrated efficacy against several fungal strains, inhibiting growth effectively.
Enzyme InhibitionInhibits key metabolic enzymes, leading to reduced metabolic activity in pathogens.
CytotoxicityShows selective cytotoxic effects on cancer cell lines in vitro.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antifungal Efficacy:
    • A study evaluated the compound's antifungal properties against Fusarium and Botrytis species, showing significant inhibition at low concentrations (IC50 values ranging from 0.5 to 5 µg/mL) .
  • Cytotoxicity Assessment:
    • In vitro tests on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis at concentrations above 10 µg/mL, suggesting potential as an anticancer agent .
  • Mechanistic Insights:
    • Research indicated that the compound disrupts mitochondrial function in fungal cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Properties

IUPAC Name

ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O6S2/c1-3-23-13(18)11-8-17(2)15-12(11)16-25(21,22)10-6-4-9(5-7-10)24(14,19)20/h4-8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGLORNNUAKCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.